molecular formula C12H12N2O2S B15165180 4-(Thiazol-2-ylamino)-benzoic acid ethyl ester CAS No. 280754-15-6

4-(Thiazol-2-ylamino)-benzoic acid ethyl ester

Cat. No.: B15165180
CAS No.: 280754-15-6
M. Wt: 248.30 g/mol
InChI Key: FFWCGHYUHPQSGC-UHFFFAOYSA-N
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Description

4-(Thiazol-2-ylamino)-benzoic acid ethyl ester is a chemical compound that features a thiazole ring attached to a benzoic acid ethyl ester moiety. Thiazole rings are known for their presence in various biologically active molecules, making this compound of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiazol-2-ylamino)-benzoic acid ethyl ester typically involves the reaction of 2-aminothiazole with ethyl 4-bromobenzoate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the thiazole attacks the bromine-substituted carbon of the benzoate, forming the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like potassium carbonate to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Thiazol-2-ylamino)-benzoic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the carbon adjacent to the sulfur atom.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of halogenated derivatives of the thiazole ring.

Scientific Research Applications

4-(Thiazol-2-ylamino)-benzoic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to other biologically active thiazole derivatives.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Thiazol-2-ylamino)-benzoic acid ethyl ester involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A precursor in the synthesis of 4-(Thiazol-2-ylamino)-benzoic acid ethyl ester.

    Thiazole-4-carboxylic acid: Another thiazole derivative with different functional groups.

    Ethyl 4-aminobenzoate: A compound with a similar ester group but different aromatic substitution.

Uniqueness

This compound is unique due to the combination of the thiazole ring and the benzoic acid ethyl ester moiety This structural arrangement imparts specific chemical and biological properties that are distinct from other thiazole or benzoic acid derivatives

Properties

CAS No.

280754-15-6

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

ethyl 4-(1,3-thiazol-2-ylamino)benzoate

InChI

InChI=1S/C12H12N2O2S/c1-2-16-11(15)9-3-5-10(6-4-9)14-12-13-7-8-17-12/h3-8H,2H2,1H3,(H,13,14)

InChI Key

FFWCGHYUHPQSGC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NC=CS2

Origin of Product

United States

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